molecular formula C10H11IO3 B15173386 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one CAS No. 921603-50-1

6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one

Cat. No.: B15173386
CAS No.: 921603-50-1
M. Wt: 306.10 g/mol
InChI Key: RXMBYBCUZRESIW-UHFFFAOYSA-N
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Description

6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes an iodine atom attached to a propene group, a methoxy group, and a methyl group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of (E)-4-hydroxy-6-(1-iodoprop-1-en-2-yl)-3,5-dimethyl-2H-pyran-2-one with dimethyl sulfate and lithium carbonate in acetone. The reaction mixture is stirred at reflux for 18 hours, then cooled to room temperature and diluted with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyranone ring are likely involved in these interactions, potentially through covalent bonding or non-covalent interactions like hydrogen bonding or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    6-(1-iodoprop-1-en-2-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one: Similar structure but with an additional methyl group.

    6-(1-bromoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Bromine instead of iodine.

    6-(1-chloroprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Chlorine instead of iodine.

Uniqueness

The presence of the iodine atom in 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological activities or material properties.

Properties

CAS No.

921603-50-1

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methylpyran-2-one

InChI

InChI=1S/C10H11IO3/c1-6(5-11)8-4-9(13-3)7(2)10(12)14-8/h4-5H,1-3H3

InChI Key

RXMBYBCUZRESIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CI)C)OC

Origin of Product

United States

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